1-Methylguanidine hydrochloride
Overview
Description
1-Methylguanidine hydrochloride: is a chemical compound with the molecular formula C2H8ClN3 . It is a derivative of guanidine, where one of the hydrogen atoms in the guanidine molecule is replaced by a methyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Methylguanidine hydrochloride is an alkylated guanidine . It shows inhibitory action against trypsin catalysis . It also inhibits the metabolism of certain hepatic drugs that are mediated by cytochrome P450 protein in human liver microsome and hepatocyte . Recent evidence suggests that methylguanidine significantly inhibits iNOS activity and TNF- release .
Mode of Action
It is known to interact with its targets (such as trypsin and cytochrome p450 protein) and inhibit their activities . This interaction and inhibition can lead to changes in the metabolic processes of certain hepatic drugs .
Biochemical Pathways
Given its inhibitory action on trypsin catalysis and certain hepatic drug metabolisms mediated by cytochrome p450 protein, it can be inferred that it may affect protein digestion and drug metabolism pathways .
Pharmacokinetics
It is known to be soluble in water , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibitory effects on its targets. By inhibiting trypsin catalysis, it can affect protein digestion . By inhibiting the metabolism of certain hepatic drugs mediated by cytochrome P450 protein, it can affect the efficacy and metabolism of these drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action and efficacy can be influenced by the hydration status of the body.
Biochemical Analysis
Biochemical Properties
1-Methylguanidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with trypsin, where this compound acts as an inhibitor . Additionally, it has been shown to inhibit the metabolism of certain hepatic drugs mediated by cytochrome P450 proteins in human liver microsomes and hepatocytes . These interactions highlight the compound’s potential impact on various biochemical pathways.
Cellular Effects
This compound has been observed to exert cytotoxic effects on renal proximal tubular cells (HK-2 cells). Studies have shown that it induces apoptosis in these cells, leading to a significant loss of cell viability . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to enhance oxidative metabolism and induce apoptosis in neutrophils . These cellular effects underscore the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to enzymes and proteins, leading to inhibition or activation of their activity. For example, it inhibits trypsin catalysis and affects the metabolism of hepatic drugs by interacting with cytochrome P450 proteins . These binding interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can promote apoptosis in renal proximal tubular cells over a 24-hour period . Additionally, its stability in various conditions, such as storage at -20°C, ensures its consistent activity in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats with proximal tubular injury, higher doses of the compound led to increased blood and urinary levels of this compound . This dosage-dependent effect highlights the compound’s potential toxicity at high doses. Additionally, chronic exposure to high doses of this compound has been associated with adverse effects on renal function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to enhance oxidative metabolism and induce apoptosis in neutrophils . Additionally, it is implicated in the metabolism of creatinine and certain amino acids, contributing to its role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is soluble in water and can be transported across cell membranes . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions influence the compound’s overall distribution and activity in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is known to localize in renal proximal tubular cells, where it induces apoptosis . Additionally, its interactions with enzymes and proteins within specific cellular compartments contribute to its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylguanidine hydrochloride can be synthesized through the reaction of methylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid. The general reaction scheme is as follows:
Methylamine + Cyanamide: This reaction forms methylguanidine.
Hydrolysis: The intermediate product is hydrolyzed to form 1-methylguanidine.
Reaction with Hydrochloric Acid: The final step involves reacting 1-methylguanidine with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it back to methylamine and other simpler compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Methylamine, simpler amines.
Substitution: Various substituted guanidines.
Scientific Research Applications
1-Methylguanidine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It serves as an inhibitor in enzymatic reactions, particularly those involving trypsin.
Medicine: It is studied for its potential therapeutic effects, including its role as an inhibitor of certain metabolic pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
- Guanidine hydrochloride
- Methylguanidine
- N,N’-Dimethylguanidine hydrochloride
Comparison: 1-Methylguanidine hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical properties compared to other guanidine derivatives. This substitution affects its reactivity, solubility, and interaction with biological molecules, making it particularly useful in specific research applications .
Properties
IUPAC Name |
2-methylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177198 | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22661-87-6, 21770-81-0 | |
Record name | Guanidine, methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylguanidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methylguanidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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